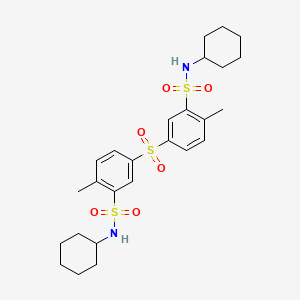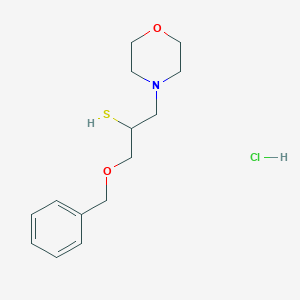![molecular formula C15H25NO2 B4965017 N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used for scientific research purposes. DMPEA has gained attention in the scientific community due to its potential therapeutic effects and its ability to interact with certain receptors in the brain.
Mécanisme D'action
The mechanism of action of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine is not fully understood. However, it is believed to interact with certain receptors in the brain, such as the serotonin receptor and the dopamine receptor. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has also been shown to increase heart rate and blood pressure in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in lab experiments is its potential therapeutic effects. It has been shown to interact with certain receptors in the brain, which may make it a useful tool for studying the effects of these receptors. However, one of the limitations of using N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in lab experiments is its potential toxicity. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to have toxic effects in animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine. One potential direction is the study of its potential therapeutic effects in humans. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has shown promise in animal studies, but further research is needed to determine its potential therapeutic effects in humans. Another potential direction is the study of its interaction with other receptors in the brain. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to interact with the serotonin and dopamine receptors, but further research is needed to determine its potential interaction with other receptors. Finally, the study of the toxicity of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine is also an important future direction. Further research is needed to determine the potential toxic effects of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in humans.
Méthodes De Synthèse
The synthesis of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine involves the reaction of 4-methylphenol with 2-bromoethanol to form 2-(4-methylphenoxy)ethanol. The 2-(4-methylphenoxy)ethanol is then reacted with diethylamine to form N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine. The synthesis method has been well-established in the literature and has been used in several studies.
Applications De Recherche Scientifique
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been used in several scientific research studies due to its potential therapeutic effects. It has been shown to interact with certain receptors in the brain, such as the serotonin receptor and the dopamine receptor. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been studied for its potential use in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use as a cognitive enhancer.
Propriétés
IUPAC Name |
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-16(5-2)10-11-17-12-13-18-15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRLYDRGJWBSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)

![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)


![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)

![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)


![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)